Amino-PEG4-CH2CO2H

Description

Properties

IUPAC Name |

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRAKTLKDKKZAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594283 |

Source

|

| Record name | 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195071-49-9 |

Source

|

| Record name | 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG4-CH2CO2H: Properties, Synthesis, and Applications in Advanced Bioconjugation

Abstract

This technical guide provides a comprehensive exploration of the heterobifunctional linker, Amino-PEG4-CH2CO2H, a molecule of significant interest in the fields of bioconjugation, drug delivery, and therapeutic development. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights to offer researchers, scientists, and drug development professionals a thorough understanding of this versatile linker. We will delve into its core chemical and physical properties, provide detailed protocols for its synthesis and application, and explore its pivotal role in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Every technical claim and protocol is substantiated with citations to authoritative sources to ensure scientific integrity and provide a foundation for further investigation.

Introduction: The Strategic Importance of Heterobifunctional PEG Linkers

In the intricate landscape of modern therapeutics and diagnostics, the covalent linkage of distinct molecular entities is a fundamental requirement.[1] Heterobifunctional linkers, possessing two different reactive groups, are instrumental in this endeavor, enabling the controlled and sequential conjugation of biomolecules.[2] Among these, polyethylene glycol (PEG) linkers have garnered considerable attention for their unique and advantageous properties.[3] The incorporation of a PEG spacer enhances aqueous solubility, improves pharmacokinetic profiles by increasing the hydrodynamic radius, and can reduce the immunogenicity of the resulting conjugate.[4][5]

This compound, the subject of this guide, is a prime example of a discrete PEG (dPEG®) linker, featuring a terminal primary amine and a terminal carboxylic acid separated by a four-unit polyethylene glycol chain. This defined structure offers precise control over the spatial separation of conjugated molecules, a critical parameter in optimizing the biological activity of complex constructs like ADCs and PROTACs.[4][6] The amine and carboxyl functionalities provide orthogonal reactivity, allowing for directed conjugation strategies.[7][8] This guide will serve as a detailed resource for the effective utilization of this compound in research and development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application. These properties dictate its reactivity, solubility, and stability, thereby influencing reaction conditions and the characteristics of the final conjugate.

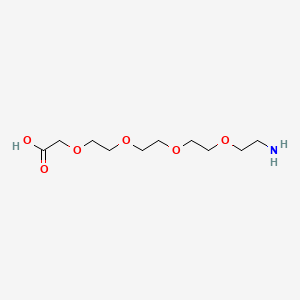

Chemical Structure and Nomenclature

The structure of this compound is characterized by a primary amine at one terminus and a carboxylic acid at the other, connected by a hydrophilic tetraethylene glycol spacer.

Caption: Chemical structure of this compound.

-

Common Name: this compound

-

Synonyms: Amino-PEG4-acetic acid, H2N-PEG3-CH2CO2H[4]

-

IUPAC Name: 14-amino-3,6,9,12-tetraoxatetradecanoic acid[9]

-

CAS Number: 195071-49-9[9]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for designing experiments, preparing solutions, and understanding the behavior of the linker in various chemical environments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₁NO₆ | [9] |

| Molecular Weight | 251.28 g/mol | [9] |

| Exact Mass | 251.1369 Da | [9] |

| Appearance | White solid or colorless liquid/oil | [4] |

| Purity | Typically >95% | [9] |

| Solubility | Soluble in water and most organic solvents such as DMSO and DMF.[4][10] | |

| Boiling Point | 397.6 ± 32.0 °C (Predicted) | [11] |

| Density | 1.156 ± 0.06 g/cm³ (Predicted) | [11] |

| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[9] |

Synthesis and Purification: A Practical Approach

While this compound is commercially available, an understanding of its synthesis is valuable for researchers who may need to produce derivatives or understand potential impurities. A common synthetic strategy involves the use of orthogonally protected PEG precursors. The following is a representative synthetic workflow, adapted from established methods for similar PEGylated compounds.[12]

Caption: A generalized synthetic workflow for this compound.

Detailed Synthesis Protocol (Adapted)

This protocol describes the synthesis of this compound from a commercially available Boc- and t-butyl-protected precursor.

Materials:

-

Boc-NH-PEG4-CH2COOtBu

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Toluene

-

Cold diethyl ether

-

Piperidine (for Fmoc deprotection alternative)

-

N,N-Dimethylformamide (DMF) (for Fmoc deprotection alternative)

Protocol:

-

Boc Deprotection:

-

Dissolve Boc-NH-PEG4-CH2COOtBu in anhydrous DCM.

-

Add an excess of TFA (e.g., 20-50% v/v) to the solution.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

-

-

t-Butyl Ester Hydrolysis:

-

The crude product from the previous step can be directly subjected to hydrolysis.

-

Treat the residue with neat TFA and stir at room temperature for 1-2 hours.

-

Remove the TFA by rotary evaporation.

-

-

Product Precipitation and Isolation:

-

Dissolve the oily residue in a minimal amount of DCM.

-

Precipitate the product by adding the solution to a large volume of cold diethyl ether with vigorous stirring.

-

Collect the precipitate (often the TFA salt of the amine) by filtration or centrifugation.

-

Wash the solid with cold diethyl ether to remove organic impurities.

-

Purification by Reversed-Phase HPLC

Purification of the crude product is essential to achieve the high purity required for bioconjugation applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[12]

Instrumentation and Reagents:

-

Preparative RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

UV detector

Protocol:

-

Sample Preparation: Dissolve the crude product in a minimal volume of Mobile Phase A.

-

Elution Gradient: Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 60% B over 30-40 minutes).

-

Fraction Collection: Collect fractions corresponding to the major product peak, as identified by UV absorbance.

-

Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a TFA salt.

Applications in Bioconjugation and Drug Development

The heterobifunctional nature of this compound makes it a versatile tool for covalently linking two different molecules. The primary amine can react with carboxylic acids, activated esters (like N-hydroxysuccinimide esters), or carbonyls, while the carboxylic acid can be activated to react with primary amines.[7][8]

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can serve as a linker to attach a potent cytotoxic payload to a monoclonal antibody (mAb). The mAb provides targeting specificity for cancer cells, and the PEG linker ensures the payload does not sterically hinder antibody binding while improving the overall physicochemical properties of the ADC.[4]

Caption: Generalized workflow for creating an Antibody-Drug Conjugate using this compound.

Experimental Protocol: Two-Step ADC Synthesis

This protocol outlines a general procedure for conjugating a cytotoxic payload to an antibody using this compound.

Part 1: Activation of the Linker and Conjugation to the Payload

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1.2 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents) in anhydrous DMF.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the solution.

-

Stir the reaction at room temperature for 4-6 hours or overnight at 4°C to form the NHS ester-activated linker.

-

-

Conjugation to Payload:

-

Add the amine-containing payload (1 equivalent) to the activated linker solution.

-

Stir the reaction at room temperature for 2-4 hours.

-

Purify the linker-payload conjugate by HPLC.

-

Part 2: Conjugation of Linker-Payload to the Antibody

-

Antibody Preparation:

-

Buffer exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.4-8.0) to a concentration of 5-10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the purified linker-payload conjugate (with its free amine) to the antibody solution.

-

Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

-

-

Purification:

-

Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and byproducts.

-

Characterize the ADC for drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.[13]

-

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] this compound is an ideal linker for connecting the target-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG chain are crucial for the formation of a stable and productive ternary complex.[4][6]

Caption: The catalytic cycle of a PROTAC leading to protein degradation, facilitated by a flexible linker like this compound.

Experimental Protocol: PROTAC Synthesis

This protocol outlines the general steps for synthesizing a PROTAC molecule.

-

Activation and Coupling to the First Ligand:

-

Activate the carboxylic acid of this compound with EDC and NHS in DMF as described in the ADC protocol.

-

Add the target-binding ligand with a free amine to the activated linker solution and stir overnight at room temperature.

-

Purify the resulting ligand-linker intermediate by HPLC.

-

-

Activation of the Second Ligand and Final Coupling:

-

In a separate reaction, activate the carboxylic acid of the E3 ligase-binding ligand with EDC and NHS.

-

Add the purified ligand-linker intermediate (with its free amine) to the activated E3 ligase ligand.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

-

Purification and Characterization:

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the product by mass spectrometry and NMR to confirm its identity and purity.[4]

-

Conclusion: A Versatile Tool for Innovative Bioconjugation

This compound stands out as a highly versatile and valuable tool in the armamentarium of the modern biopharmaceutical researcher. Its well-defined structure, hydrophilicity, and orthogonal reactive ends provide a robust platform for the construction of complex and highly functional bioconjugates. The principles and protocols outlined in this guide are intended to provide a solid foundation for the application of this linker in the development of next-generation therapeutics and diagnostics. As with any chemical synthesis and bioconjugation, empirical optimization for each unique combination of molecules is essential to achieve the desired outcome. The continued exploration and application of such precisely engineered linkers will undoubtedly fuel further innovation in the fields of drug delivery and targeted therapies.

References

-

Ingenieria Analitica Sl. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Retrieved January 2, 2026, from [Link]

-

Frontiers in Bioengineering and Biotechnology. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Retrieved January 2, 2026, from [Link]

-

PMC - NIH. (n.d.). Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties. Retrieved January 2, 2026, from [Link]

-

NIH. (n.d.). Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. Retrieved January 2, 2026, from [Link]

-

Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2016). A New Route for the Synthesis of 1-Amino-3,6,9,12-Tetraoxapentadecan-15-Oic Acid. Retrieved January 2, 2026, from [Link]

-

PMC - NIH. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved January 2, 2026, from [Link]

-

CD Bioparticles. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 1-Amino-11-azido-3,6,9-trioxaundecane. Retrieved January 2, 2026, from [Link]

-

Creative Biolabs. (n.d.). This compound (CAT#: ADC-L-Y0150). Retrieved January 2, 2026, from [Link]

-

PMC - NIH. (n.d.). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. Retrieved January 2, 2026, from [Link]

-

PMC - NIH. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Retrieved January 2, 2026, from [Link]

-

NIH. (n.d.). One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates. Retrieved January 2, 2026, from [Link]

Sources

- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. purepeg.com [purepeg.com]

- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound - Creative Biolabs [creative-biolabs.com]

- 9. medkoo.com [medkoo.com]

- 10. 663921-15-1|1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid|BLD Pharm [bldpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Lynchpin of Modern Bioconjugation: A Technical Guide to Amino-PEG4-CH2CO2H in Drug Delivery

Foreword: Beyond the Spacer - A Paradigm of Precision

In the intricate world of advanced therapeutics, the covalent linkage of molecules—bioconjugation—has transcended mere chemical novelty to become a cornerstone of rational drug design. From the targeted lethality of Antibody-Drug Conjugates (ADCs) to the induced proximity of Proteolysis Targeting Chimeras (PROTACs), the ability to connect distinct molecular entities with precision is paramount. It is in this context that the heterobifunctional linker, Amino-PEG4-CH2CO2H, emerges not as a simple spacer, but as a critical enabler of therapeutic innovation.

This guide eschews a conventional, rigid structure. Instead, it is designed to mirror the workflow of a research scientist, beginning with the foundational principles of the linker itself, progressing through the practicalities of its application, and culminating in the critical validation and troubleshooting that underpin scientific integrity. As your virtual senior application scientist, I will not only present protocols but also elucidate the causality behind them—the "why" that transforms a series of steps into a robust, self-validating system. Our exploration will be grounded in authoritative references, ensuring that every mechanistic claim and procedural standard is supported by the scientific literature.

Section 1: Deconstructing the Workhorse - The Molecular Architecture of this compound

At its core, this compound is a heterobifunctional linker, a molecule designed with two distinct reactive ends.[1] This duality is the key to its utility, allowing for the controlled, sequential attachment of two different molecules.[2] Let's dissect its structure to understand its function.

-

The Amine Terminus (-NH₂): A primary amine serves as a versatile nucleophile. It readily reacts with activated carboxylic acids (like NHS esters) and carbonyls to form stable amide bonds.[1][3] This end is often the point of attachment to a pre-activated molecule or can be the target for modification itself.

-

The Carboxylic Acid Terminus (-CH₂CO₂H): The terminal carboxyl group provides the second point of orthogonal reactivity. It can be activated, most commonly using carbodiimide chemistry (e.g., EDC with NHS), to react with primary amines on a target biomolecule, such as the lysine residues on a protein's surface.[1][4]

-

The Tetraethylene Glycol (PEG4) Spacer: The backbone of the linker consists of four repeating ethylene oxide units. This PEG chain is not merely a spacer; it is a critical determinant of the final conjugate's properties.[5] Its primary contributions are:

-

Hydrophilicity: The PEG chain imparts significant water solubility to the entire construct, which is crucial for preventing the aggregation of conjugates, especially those involving hydrophobic drug payloads.[6][7]

-

Biocompatibility and Reduced Immunogenicity: PEG is well-established as a biocompatible polymer that can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[6]

-

Improved Pharmacokinetics: The hydrodynamic radius of the PEGylated molecule is increased, which reduces its rate of renal clearance, thereby extending its circulation half-life in the bloodstream.[]

-

Flexibility and Steric Optimization: The flexible PEG chain provides optimal spatial separation between the conjugated molecules, minimizing steric hindrance that could otherwise impair the function of either component (e.g., an antibody's ability to bind its antigen).[6]

-

The defined, discrete length of the PEG4 chain (a monodisperse PEG) is a significant advantage over traditional polydisperse PEG polymers, as it ensures the production of a homogeneous final product, simplifying analysis and ensuring batch-to-batch consistency.[9]

Core Physicochemical Properties

| Property | Value/Description | Significance in Application |

| Molecular Weight | ~251.3 g/mol | Allows for precise mass shift detection in MS analysis post-conjugation.[10] |

| Structure | H₂N-(CH₂CH₂O)₄-CH₂COOH | Heterobifunctional nature enables controlled, multi-step conjugation strategies.[1] |

| Solubility | Soluble in aqueous buffers and polar organic solvents (e.g., DMF, DMSO).[11] | Facilitates reaction setup in various buffer systems suitable for biomolecules. |

| Reactivity | Amine reacts with activated esters; Carboxyl reacts with amines (post-activation).[1] | Provides orthogonal handles for specific bioconjugation schemes. |

Section 2: The Art of the Linkage - Bioconjugation in Practice

The most common and robust method for utilizing this compound involves carbodiimide-mediated amide bond formation. The following section provides a detailed, field-proven protocol, explaining the critical choices at each step.

Principle of EDC/NHS Coupling Chemistry

This is a "zero-length" crosslinking reaction, meaning no atoms from the coupling agents are incorporated into the final bond.[12] The process occurs in two main stages:

-

Activation of the Carboxyl Group: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with a carboxyl group (either on the PEG linker or the target molecule) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution and prone to hydrolysis.[12]

-

Formation of a Stable NHS Ester: To improve efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis, increasing the yield of the desired conjugation.[12][13]

-

Amine Reaction and Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule, forming a stable covalent amide bond and releasing NHS.[14]

Experimental Protocol 1: Conjugation of an Amine-Containing Molecule to the Carboxyl Terminus of this compound

This protocol is designed for situations where a molecule of interest (e.g., a small molecule drug with a primary amine) is to be attached to the PEG linker first, leaving the linker's amine free for a subsequent conjugation step.

Materials and Reagents:

-

This compound

-

Amine-containing molecule of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification System (e.g., HPLC, desalting columns)

Step-by-Step Methodology:

-

Reagent Preparation:

-

Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before opening vials to prevent moisture condensation.[15]

-

Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO. These reagents are moisture-sensitive.

-

Dissolve this compound in Activation Buffer.

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

-

Activation of the PEG Linker's Carboxyl Group:

-

To the this compound solution, add EDC and NHS from their stock solutions.

-

Expert Insight (Causality): The activation step is most efficient at a slightly acidic pH (4.5-6.0) because it protonates the carboxyl group, making it more reactive towards EDC, while minimizing the hydrolysis of the active intermediate.[16] MES buffer is ideal as it lacks the primary amines and carboxylates that would interfere with the reaction.[17]

-

Molar Ratio: A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS relative to the amount of this compound.[17] An EDC:NHS ratio of 1:1.2 is often used.[17]

-

Incubate the mixture for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the amine-containing molecule solution to the activated PEG linker solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 if necessary, using a non-amine-containing base.

-

Expert Insight (Causality): The reaction of the NHS ester with the primary amine is most efficient at a pH of 7.2-8.0.[17] At this pH, a sufficient proportion of the primary amines are deprotonated and thus nucleophilic, while the rate of NHS-ester hydrolysis is still manageable. At pH 8.6, the half-life of a typical NHS ester can be as short as 10 minutes.[13]

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Longer incubation at a lower temperature can sometimes improve yield by minimizing side reactions.[17]

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature. This step deactivates any unreacted NHS esters by reacting them with a high concentration of a primary amine (e.g., Tris or glycine), preventing unwanted side reactions.[14]

-

-

Purification:

-

Purify the conjugate to remove excess reagents, byproducts, and quenching buffer.

-

Expert Insight (Method Selection): The choice of purification method depends on the properties of the conjugate.

-

Reverse-Phase HPLC (RP-HPLC): Excellent for purifying small molecule-PEG conjugates based on hydrophobicity.[14]

-

Size-Exclusion Chromatography (SEC): Effective for separating larger bioconjugates (e.g., PEGylated proteins) from smaller, unreacted linkers.[17]

-

Dialysis: Useful for removing small molecule impurities from large protein conjugates.[17]

-

-

Visualizing the Workflow: EDC/NHS Coupling

Caption: Workflow for EDC/NHS-mediated bioconjugation using this compound.

Section 3: Applications in Advanced Drug Delivery

The versatility of this compound has positioned it as a linker of choice in several cutting-edge therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker is a critical component, ensuring the ADC remains stable in circulation but releases the payload upon internalization into the cancer cell.[18][19][20]

This compound can be used to:

-

Increase Hydrophilicity: Many cytotoxic payloads are highly hydrophobic. The PEG4 spacer helps to counteract this, reducing the propensity for ADC aggregation, which can otherwise lead to poor efficacy and increased immunogenicity.[21]

-

Provide a Handle for Attachment: The linker can be used to connect the payload to the antibody, often through lysine residues on the antibody surface.

Visualizing an ADC Construct:

Sources

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. purepeg.com [purepeg.com]

- 3. Amino-PEG4-(CH2)3CO2H - CD Bioparticles [cd-bioparticles.net]

- 4. precisepeg.com [precisepeg.com]

- 5. chempep.com [chempep.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Amino acid-PEGylated resveratrol and its influence on solubility and the controlled release behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - CD Bioparticles [cd-bioparticles.net]

- 11. benchchem.com [benchchem.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. adcreview.com [adcreview.com]

- 21. pharmiweb.com [pharmiweb.com]

An In-depth Technical Guide to the Synthesis and Characterization of Amino-PEG4-CH2CO2H

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and characterization of Amino-PEG4-CH2CO2H. This heterobifunctional linker is a cornerstone in modern bioconjugation, offering a discrete-length polyethylene glycol (PEG) spacer that imparts favorable physicochemical properties to complex biologics.[1][2] We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, actionable format to ensure scientific integrity and reproducibility.

The Strategic Importance of this compound in Bioconjugation

This compound is a hydrophilic linker featuring a terminal primary amine and a carboxylic acid, separated by a tetraethylene glycol spacer.[1] This distinct architecture is pivotal in the design of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3]

The strategic incorporation of the PEG moiety offers several key advantages:

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the aqueous solubility of hydrophobic molecules and can shield conjugated proteins from enzymatic degradation.[4][5][6]

-

Reduced Immunogenicity: The PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system.[4][7]

-

Improved Pharmacokinetics: The increased hydrodynamic radius resulting from PEGylation reduces renal clearance, thereby extending the circulation half-life of the therapeutic.[4][7]

The bifunctional nature of this compound allows for versatile and controlled conjugation strategies. The primary amine can react with activated esters or carboxylic acids, while the terminal carboxylic acid can be coupled to primary amines on a target molecule using carbodiimide chemistry.[2][8] This flexibility, however, necessitates rigorous control over the synthetic and purification processes to ensure the production of a homogenous and well-defined final product.[9]

Synthesis Pathway: A Two-Step Approach

The most common and reliable route to synthesize this compound involves a two-step process starting from a commercially available Boc-protected precursor, Boc-NH-PEG4-CH2COOH.[10][11] This strategy ensures selective functionalization and high yields.

The overall synthesis pathway is illustrated below:

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. chempep.com [chempep.com]

- 8. medkoo.com [medkoo.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]

A Technical Guide to the Hydrophilic PEG Spacer in Amino-PEG4-CH2CO2H: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of biomolecules, or bioconjugation, has become a foundational technology in modern therapeutics and diagnostics.[1] Central to this field is the use of chemical linkers that bridge biomolecules to other entities like drugs, imaging agents, or surfaces. Among the most versatile and effective of these are heterobifunctional linkers containing polyethylene glycol (PEG) spacers.[2] This guide offers an in-depth exploration of Amino-PEG4-CH2CO2H, a discrete PEG linker, with a specific focus on the pivotal role its hydrophilic tetra-ethylene glycol (PEG4) spacer plays in optimizing the performance of bioconjugates.

Molecular Architecture and Physicochemical Properties

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups: a primary amine (-NH2) and a terminal carboxylic acid (-COOH).[3][4] These groups are separated by a discrete, four-unit polyethylene glycol chain. This specific architecture allows for controlled, stepwise conjugation reactions, making it an invaluable tool in the precise construction of complex biomolecular systems like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[5][6]

The amine group is reactive towards activated esters (like NHS esters) and carboxylic acids, while the terminal carboxylic acid can be activated to react with primary amines on a target molecule, typically through carbodiimide chemistry (EDC/NHS).[3][7]

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C10H21NO6 | [7] |

| Molecular Weight | 251.28 g/mol | [7] |

| CAS Number | 195071-49-9 | [4][7] |

| Appearance | Varies (solid or oil) | [7] |

| Solubility | Soluble in aqueous media and organic solvents | [2][3][4] |

The Central Role of the Hydrophilic PEG4 Spacer

The PEG4 spacer is the defining feature of this linker, imparting critical properties that enhance the performance of the final bioconjugate.[8] PEGylation, the attachment of PEG chains, is a well-established strategy to improve the therapeutic properties of molecules.[9]

Enhanced Solubility and Reduced Aggregation

A primary benefit of the PEG spacer is the significant improvement in the solubility of the conjugate.[1][8] Many potent therapeutic molecules, especially cytotoxic payloads in ADCs, are hydrophobic and tend to aggregate in aqueous solutions.[10] The hydrophilic PEG chain, with its repeating ethylene oxide units, creates a hydration shell that not only improves solubility but also prevents aggregation, which can otherwise reduce efficacy and trigger an immune response.[8]

Improved Pharmacokinetics and the "Stealth" Effect

PEGylation is renowned for its ability to extend the in vivo circulation time of bioconjugates.[8][11] The flexible, hydrophilic PEG chain increases the hydrodynamic radius of the molecule, which reduces the rate of renal clearance.[12][13] This leads to a longer plasma half-life and increased overall drug exposure.[14]

Furthermore, the PEG spacer creates a "stealth" effect.[15] The hydration layer formed around the PEG chain masks the bioconjugate from the immune system's mononuclear phagocyte system, reducing opsonization and subsequent clearance.[16][17] This shielding can also mask immunogenic epitopes on the conjugated molecule, lowering the risk of an immune response.[1][2]

Optimized Spatial Orientation and Flexibility

The PEG4 spacer provides a flexible, defined-length bridge between the two conjugated molecules.[1] This separation is crucial for minimizing steric hindrance, ensuring that a targeting moiety (like an antibody) can bind to its receptor without interference from the attached payload.[11] The length of the PEG linker is a critical design parameter that must be optimized for each application to balance pharmacokinetic benefits with biological activity.[12]

Key Applications and Experimental Workflows

The versatility of this compound makes it suitable for a wide range of applications, from drug delivery to surface modification.

Application: Antibody-Drug Conjugate (ADC) Synthesis

In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[] The PEG4 spacer helps to solubilize the hydrophobic payload, allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[10][11]

Experimental Protocol: Two-Step ADC Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of a payload containing a primary amine to the carboxylic acid groups on an antibody, using this compound as a linker.

Step 1: Activation of Linker's Carboxylic Acid

-

Reagent Preparation: Dissolve this compound, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and Sulfo-NHS (N-hydroxysulfosuccinimide) in an appropriate activation buffer (e.g., 50 mM MES, pH 6.0).[19] Prepare solutions immediately before use, as EDC is prone to hydrolysis.[19]

-

Activation: Mix the linker with a 1.5 to 5-fold molar excess of both EDC and Sulfo-NHS.[20]

-

Incubation: Allow the reaction to proceed for 15-30 minutes at room temperature to form the stable Sulfo-NHS ester.[19][20]

Step 2: Conjugation of Activated Linker to Antibody

-

Buffer Exchange: Exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.2-7.5). Amine-containing buffers like Tris must be avoided.[21]

-

Conjugation: Add the activated linker-NHS ester solution to the antibody solution. A molar excess of the linker is typically used to drive the reaction.

-

Incubation: React for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[19]

Step 3: Conjugation of Payload to Linker-Modified Antibody

-

Purification: Remove excess linker and activation reagents from the antibody-linker conjugate using a desalting column or dialysis.

-

Second Activation: Activate the terminal carboxyl group of the now-conjugated PEG linker using the EDC/Sulfo-NHS protocol described in Step 1.

-

Payload Conjugation: Add the amine-containing payload to the activated antibody-linker conjugate.

-

Incubation: React for 2-4 hours at room temperature.

-

Quenching: Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to block any unreacted NHS esters.[20]

-

Final Purification: Purify the final ADC using chromatography methods like size-exclusion (SEC) or hydrophobic interaction (HIC).

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. This compound | 195071-49-9 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. benchchem.com [benchchem.com]

- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]

- 17. openaccesspub.org [openaccesspub.org]

- 19. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 20. benchchem.com [benchchem.com]

- 21. broadpharm.com [broadpharm.com]

Amino-PEG4-CH2CO2H molecular weight and formula

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide serves as an in-depth resource on Amino-PEG4-CH2CO2H, a heterobifunctional linker molecule pivotal in modern biochemical and pharmaceutical research. Authored from the perspective of a Senior Application Scientist, this document provides not only the fundamental physicochemical properties but also practical insights into its application, ensuring scientific integrity and immediate utility for professionals in the field.

Core Molecular Attributes of this compound

This compound, systematically named 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid, is a versatile crosslinking reagent.[1] Its structure is characterized by a primary amine group at one terminus and a carboxylic acid group at the other, separated by a flexible, hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture underpins its broad utility in bioconjugation and drug delivery.

Molecular Formula and Weight

Accurate stoichiometric calculations are the bedrock of reproducible bioconjugation. The precise molecular formula and weight of this compound are as follows:

These values are essential for determining molar ratios in reaction protocols, ensuring optimal conjugation efficiency and batch-to-batch consistency.

Physicochemical Data Summary

For ease of reference, the key physicochemical properties are summarized in the table below.

| Property | Value |

| Synonyms | H2N-PEG3-CH2CO2H, Amino-PEG4-acetic acid |

| CAS Number | 195071-49-9[2][3] |

| Appearance | White solid or colorless liquid/viscous oil[3] |

| Purity | ≥95-97% (typical)[2][3][5] |

| Solubility | Soluble in water and most organic solvents |

The Rationale Behind the Application: A Mechanistic Perspective

The utility of this compound stems from its bifunctional nature, allowing for the sequential or simultaneous coupling of two different molecular entities. The hydrophilic PEG spacer is not merely a linker; it imparts increased water solubility to the conjugated molecule and can reduce non-specific binding and immunogenicity.[6]

Bioconjugation Strategies

The terminal amine and carboxylic acid groups are orthogonal reactive handles.

-

The amino group can readily react with activated esters (e.g., NHS esters), aldehydes, or ketones.[2][5]

-

The carboxylic acid group can be activated, most commonly using carbodiimides like EDC in the presence of NHS, to form a stable amide bond with primary amines on a target molecule.[2][5][6]

This dual reactivity is fundamental to its role in creating complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROTACs.[6]

Caption: Reaction schematic of this compound.

Field-Proven Experimental Protocol: EDC/NHS Coupling

The following protocol provides a robust, self-validating methodology for conjugating the carboxylic acid moiety of this compound to a primary amine-containing biomolecule, such as a protein or antibody.

Materials and Reagents

-

This compound

-

Target biomolecule with primary amines (e.g., Lysozyme)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Step-by-Step Conjugation Workflow

-

Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately prior to use. The lability of EDC in aqueous solution necessitates fresh preparation for optimal activity.

-

Activation of this compound:

-

Dissolve this compound in Activation Buffer at a concentration of 10-20 mM.

-

Add a 1.5-fold molar excess of both EDC and NHS to the linker solution.

-

Incubate for 15-30 minutes at room temperature. This creates a semi-stable NHS ester, which is more reactive towards primary amines and less susceptible to hydrolysis than the EDC-activated intermediate alone.

-

-

Conjugation Reaction:

-

Immediately add the activated linker solution to the target biomolecule in Reaction Buffer. A molar excess of linker to target (e.g., 10:1 to 50:1) is typically used to drive the reaction. The optimal ratio must be determined empirically for each specific application.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add Quenching Solution to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS esters, preventing unwanted secondary reactions.

-

-

Purification:

-

Remove unreacted linker and reaction byproducts (e.g., N-acylurea) by dialysis against PBS or through size-exclusion chromatography. This step is critical for the purity of the final conjugate and the reliability of downstream applications.

-

-

Validation:

-

Characterize the final conjugate using appropriate analytical techniques, such as SDS-PAGE (to observe mass shift), mass spectrometry (to confirm conjugation), or functional assays to ensure the biological activity of the target molecule is retained.

-

Caption: Experimental workflow for protein conjugation.

References

-

Creative Biolabs. (n.d.). This compound. Retrieved from [Link]

-

Journal of Chemical Research. (2016). A New Route for the Synthesis of 1-Amino-3,6,9,12-Tetraoxapentadecan-15-Oic Acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Heterobifunctional Nature of Amino-PEG4-CH2CO2H

Abstract

Heterobifunctional linkers are foundational tools in modern bioconjugation, enabling the precise assembly of complex molecular architectures like antibody-drug conjugates (ADCs) and functionalized surfaces. Among these, Amino-PEG4-CH2CO2H has emerged as a particularly versatile reagent. This technical guide provides an in-depth exploration of the core attributes of this compound, focusing on its heterobifunctional design. We will dissect its molecular structure, elucidate the distinct reactivity of its terminal amine and carboxyl groups, and provide field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this linker's unique properties to advance their scientific objectives.

Introduction: The Power of Controlled Linkage

In the realm of complex biologics and materials science, the ability to covalently link two different molecules with precision is paramount. Heterobifunctional crosslinkers are the chemical instruments that make this possible.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional linkers feature two distinct chemical moieties.[2] This intrinsic asymmetry is their greatest strength, as it allows for sequential, controlled conjugation, drastically minimizing the formation of unwanted homodimers or polymers—a common pitfall in single-step reactions.[3]

This compound is a canonical example of such a linker. It consists of a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a discrete, hydrophilic tetra-polyethylene glycol (PEG4) spacer.[4] This structure provides a robust platform for a two-step conjugation strategy, which is the cornerstone of building well-defined bioconjugates. The central PEG4 chain is not merely a spacer; it imparts critical physicochemical properties, such as enhanced aqueous solubility and reduced immunogenicity, to the final conjugate.[5][6] This guide will provide the technical insights necessary to harness the full potential of this powerful molecule.

Chapter 1: Molecular Profile of this compound

Chemical Structure and Properties

The efficacy of this compound originates from its well-defined structure. Each component serves a distinct and vital purpose in a bioconjugation workflow.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Chemical Name | 14-amino-3,6,9,12-tetraoxatetradecanoic acid | [4] |

| CAS Number | 195071-49-9 | [4] |

| Molecular Formula | C10H21NO6 | [4] |

| Molecular Weight | 251.28 g/mol | [4] |

| Purity | Typically >95% | [4][7] |

| Appearance | Varies (Liquid gel to solid) | [7] |

| Solubility | Soluble in water and most organic solvents | [8][9] |

The Advantage of the PEG4 Spacer

The polyethylene glycol (PEG) spacer is critical to the linker's function and the success of the final conjugate.[10] Its inclusion is a deliberate engineering choice designed to overcome common challenges in bioconjugation.

-

Enhanced Hydrophilicity: Many therapeutic payloads, dyes, or other small molecules are hydrophobic. Attaching them to proteins or antibodies can induce aggregation, reducing efficacy and creating manufacturing challenges.[11] The hydrophilic PEG chain improves the overall solubility of the conjugate in aqueous buffers, mitigating these issues.[5][]

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation can shield the conjugate from proteolytic degradation and reduce recognition by the immune system.[6][10] This "stealth" effect often leads to a longer circulation half-life and improved biodistribution.[]

-

Flexible Spacer Arm: The PEG4 chain provides a flexible, defined-length spacer (approximately 18.0 Å) that separates the two conjugated molecules.[8] This separation can be crucial for preserving the biological activity of a protein or antibody by preventing the attached molecule from sterically hindering its active site or binding domain.[]

Chapter 2: The Dual Reactivity Engine: Amine and Carboxyl Groups

The heterobifunctional nature of this compound allows for a highly controlled, two-step conjugation process. Understanding the distinct chemistry of each terminal group is essential for designing a successful experimental strategy.

The Nucleophilic Amine (-NH2) Terminus

The primary amine group is a potent nucleophile, making it readily reactive with a variety of electrophilic functional groups without prior activation.[13]

-

Primary Reactivity: Its most common application is reacting with N-hydroxysuccinimide (NHS) esters. This reaction is highly efficient at physiological to slightly alkaline pH (7.2-8.5) and forms a stable, covalent amide bond.[13][14]

-

Self-Validation: The reaction's progress can be monitored by tracking the consumption of the starting materials via HPLC. The quenching of the reaction with a small amine-containing molecule like Tris or glycine provides a definitive endpoint, preventing further, unwanted reactions.[14]

Caption: Reaction of the amine terminus with an NHS ester.

The Carboxylic Acid (-COOH) Terminus: Activation is Key

Unlike the amine group, the carboxylic acid is not inherently reactive with amines. It must first be converted into a more reactive intermediate. The most robust and widely used method for this is carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[15]

-

Mechanism of Action:

-

EDC Activation: EDC first reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[15]

-

NHS Stabilization: This intermediate is susceptible to hydrolysis in aqueous solutions. To prevent this and increase reaction efficiency, NHS is added. It rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester.[15][16]

-

Amine Coupling: This newly formed, amine-reactive NHS ester can then efficiently react with a primary amine on the target molecule (e.g., a lysine residue on an antibody) to form a stable amide bond.[17]

-

-

Causality and Trustworthiness: This two-step activation protocol (EDC followed by NHS) is superior to using EDC alone because the semi-stable NHS ester intermediate has a longer half-life than the O-acylisourea intermediate.[15] This provides a larger window for the desired reaction with the target amine to occur, leading to higher yields and a more predictable outcome. The reaction is typically performed in a buffer devoid of extraneous amines or carboxyls, such as MES buffer at pH 4.5-6.0 for the activation step, to ensure specificity.[15]

Caption: Workflow for EDC/NHS activation of the carboxyl group.

Chapter 3: Field-Proven Applications & Experimental Protocols

The true value of this compound is demonstrated in its application. Its heterobifunctional nature is ideal for complex multi-step syntheses.

Application: Synthesis of an Antibody-Drug Conjugate (ADC)

ADCs are a class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[11][18] The linker is a critical component, and this compound is well-suited for this purpose.[4][10]

Workflow Rationale: A common strategy involves first attaching a drug payload (containing a reactive group) to the linker's amine terminus. This drug-linker construct is then purified. In the second step, the construct's carboxyl group is activated and reacted with lysine residues on the antibody. This sequential approach provides maximum control over the final product's composition.

Protocol 3.1.1: Two-Step ADC Synthesis

Part A: Conjugation of Drug-NHS to Linker

-

Dissolution: Dissolve this compound (1.2 molar equivalents) in a suitable organic solvent like DMF or DMSO. Dissolve the NHS-ester-functionalized drug payload (1 molar equivalent) in the same solvent.

-

Reaction: Add the linker solution to the drug solution. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3 molar equivalents), to maintain a pH of ~8.0-8.5.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

Monitoring & Purification: Monitor the reaction by LC-MS. Once complete, purify the drug-linker conjugate using reverse-phase HPLC to remove unreacted starting materials. Lyophilize the pure fractions to obtain the drug-linker construct.

-

Scientist's Insight: The use of molar excess of the linker ensures full consumption of the more valuable drug payload. Purification at this stage is critical for a well-defined final product.

-

Part B: Conjugation of Drug-Linker to Antibody

-

Antibody Preparation: Prepare the antibody in an amine-free buffer, such as MES or phosphate buffer, at pH 6.0.

-

Activation: Dissolve the purified drug-linker construct (e.g., 10 molar equivalents relative to the antibody) in an organic co-solvent (e.g., DMSO, up to 10% final volume). In a separate vial, prepare fresh solutions of EDC (20 eq) and Sulfo-NHS (20 eq) in the reaction buffer.

-

Conjugation: Add the EDC/Sulfo-NHS solution to the drug-linker solution and incubate for 15 minutes at room temperature to activate the carboxyl group. Immediately add this activated mixture to the antibody solution.

-

Reaction: Adjust the pH of the antibody-linker mixture to 7.2-7.5 and allow the reaction to proceed for 2 hours at room temperature.

-

Quenching: Stop the reaction by adding a quenching buffer, such as 100 mM Tris, to consume any remaining activated esters.

-

Purification: Remove unconjugated drug-linker and other reagents by purifying the ADC using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: Characterize the final ADC for purity, aggregation (by SEC), and drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.[19]

Application: Surface Functionalization for Biosensors

Immobilizing biomolecules onto surfaces is fundamental for creating biosensors, microarrays, and other diagnostic tools.[20] this compound can act as a flexible spacer to attach proteins to a functionalized surface, improving their orientation and accessibility.[21][22]

Protocol 3.2.1: Immobilization of a Protein onto an Amine-Reactive Surface

-

Surface Preparation: Use a surface pre-functionalized with an amine-reactive group, such as an NHS-ester coated plate or slide.

-

Linker Attachment: Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Apply the solution to the amine-reactive surface and incubate for 1-2 hours at room temperature. This reaction couples the linker's amine group to the surface, leaving a field of terminal carboxyl groups.

-

Washing: Wash the surface thoroughly with buffer (e.g., PBS with 0.05% Tween-20) to remove any non-covalently bound linker.

-

Carboxyl Activation: Prepare fresh solutions of EDC (e.g., 5 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in an activation buffer (e.g., MES, pH 6.0). Apply this activation mixture to the carboxyl-terminated surface and incubate for 15-30 minutes.

-

Washing: Quickly wash the surface with the activation buffer to remove excess EDC/Sulfo-NHS.

-

Protein Immobilization: Immediately apply a solution of the target protein (dissolved in PBS, pH 7.4) to the activated surface. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Blocking: Wash the surface and then add a blocking buffer (e.g., 1 M ethanolamine or a commercial protein-based blocker) to deactivate any remaining active ester sites and minimize non-specific binding.

-

Final Wash: Perform a final series of washes. The surface is now functionalized with the target protein and ready for use.

-

Scientist's Insight: The PEG linker not only provides spacing but its hydrophilic nature helps to create a non-fouling surface, reducing the non-specific adsorption of other proteins during subsequent assays, which is a self-validating feature for any high-quality biosensor.[6]

-

Conclusion

This compound is more than a simple spacer; it is a sophisticated chemical tool that provides researchers with precise control over bioconjugation. Its heterobifunctional termini, combined with the beneficial properties of its hydrophilic PEG4 core, enable the construction of complex, well-defined, and highly functional molecular assemblies.[19] From enhancing the therapeutic index of ADCs to improving the signal-to-noise ratio in diagnostics, the applications are vast and impactful. By understanding the distinct chemistries of its amine and carboxyl groups and employing controlled, sequential reaction strategies, scientists can reliably build the next generation of bioconjugates.

References

-

Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]

-

Prasad, P. N., et al. (2007). Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery. National Institutes of Health. [Link]

-

AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]

-

Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Bioconjugation: Choosing the Right Heterobifunctional Crosslinker. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Bioconjugation: A Guide to Amine-Reactive NHS Esters. Retrieved from [Link]

-

PubMed. (2015). Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Retrieved from [Link]

-

Kalk, A., et al. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. [Link]

-

Taylor & Francis Online. (2015). Gold Nanoparticle Surface Functionalization: Mixed Monolayer Versus Hetero Bifunctional Peg Linker. Retrieved from [Link]

-

Bloemen, M., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS One. [Link]

-

Gunda, N. S. K., et al. (2014). Enhancing conjugation rate of antibodies to carboxylates. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF. Retrieved from [Link]

-

Bangs Laboratories. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

-

Creative Biolabs. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Retrieved from [Link]

-

ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]

Sources

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. covachem.com [covachem.com]

- 3. benchchem.com [benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. medkoo.com [medkoo.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 11. benchchem.com [benchchem.com]

- 13. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 18. purepeg.com [purepeg.com]

- 19. benchchem.com [benchchem.com]

- 20. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

A Senior Application Scientist's Guide to Protein-Peptide Ligation Using Amino-PEG4-CH2CO2H

This guide provides an in-depth technical overview of Amino-PEG4-CH2CO2H, a heterobifunctional linker, for the covalent conjugation of proteins and peptides. It is intended for researchers, scientists, and drug development professionals seeking to leverage PEGylation to enhance the therapeutic properties of biomolecules.

Introduction: The Strategic Imperative of PEGylation

In the realm of biotherapeutics, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy for optimizing drug efficacy.[1][2][3] PEGylation confers several advantageous properties to proteins and peptides, including:

-

Enhanced Hydrophilicity and Solubility : The hydrophilic nature of the PEG chain improves the solubility of conjugated molecules, particularly those that are hydrophobic, in aqueous environments.[4][5][]

-

Prolonged Systemic Circulation : By increasing the hydrodynamic volume of the biomolecule, PEGylation shields it from renal clearance and proteolytic degradation, thereby extending its in vivo half-life.[1][2][][7][8]

-

Reduced Immunogenicity : The PEG chain can mask antigenic epitopes on the surface of proteins, reducing the likelihood of an immune response.[2][3][5]

This compound stands out as a discrete (monodisperse) PEG linker, offering precise control over the spacing between conjugated molecules.[9] Its structure, featuring a terminal primary amine and a carboxylic acid separated by a four-unit PEG chain, provides the versatility for a two-step conjugation strategy, minimizing homodimerization.[10][11][12][13]

Core Principles: The Chemistry of Conjugation

The successful ligation of a protein to a peptide using this compound hinges on the principles of carbodiimide chemistry, specifically utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[14]

The process is a sequential, two-step reaction:

-

Activation of the Carboxyl Group : The carboxylic acid terminus of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate.[14] This intermediate is susceptible to hydrolysis, making its immediate stabilization crucial.[14][15] The addition of NHS traps the activated carboxyl group as a more stable NHS ester, which is less prone to hydrolysis and can be efficiently reacted with primary amines.[14][16] This activation step is optimally performed at a slightly acidic pH (4.5-6.0) to ensure the stability of the NHS ester.[17]

-

Formation of the Amide Bond : The NHS-activated linker is then introduced to the protein solution. The NHS ester reacts with primary amines (the ε-amino group of lysine residues and the N-terminus) on the protein surface to form a stable amide bond.[18][19] This reaction is most efficient at a physiological to slightly basic pH (7.2-8.5).[15][17] The same principle applies to the subsequent conjugation of the peptide to the free amine terminus of the PEG linker, which is reacted with an activated carboxyl group on the peptide.

Caption: Generalized workflow for protein-peptide conjugation using this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for conjugating a protein to a peptide using this compound. Optimization of molar ratios, reaction times, and buffer conditions is essential for each specific protein-peptide pair.

Materials and Reagents:

-

Protein of interest (in an amine-free buffer, e.g., PBS or MES)

-

Peptide of interest (with a terminal carboxylic acid)

-

This compound

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: 1X PBS, pH 7.2-7.5

-

Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5

-

Desalting columns

-

Reaction vessels and stirring equipment

Procedure:

-

Preparation of Reagents :

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture contamination.[17]

-

Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or an appropriate buffer immediately before use.

-

Prepare a stock solution of this compound in the Activation Buffer.

-

Ensure the protein and peptide are in their respective appropriate buffers and at the desired concentrations.

-

-

Activation of this compound :

-

Conjugation to the Protein :

-

Immediately add the activated linker solution to the protein solution. A 10-20 fold molar excess of the activated linker to the protein is a good starting point.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching and Purification :

-

Activation of the Peptide :

-

In a separate reaction, activate the carboxylic acid of the peptide using EDC and NHS/Sulfo-NHS, following a similar procedure as in step 2.

-

-

Final Conjugation :

-

Add the activated peptide to the purified protein-linker conjugate. A 5-10 fold molar excess of the activated peptide is recommended.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Final Quenching and Purification :

Caption: Step-by-step experimental workflow for protein-peptide conjugation.

Validation and Characterization: Ensuring Success

Rigorous characterization is paramount to confirm the successful synthesis of the desired conjugate and to determine its purity and homogeneity.

| Analytical Technique | Purpose | Expected Outcome |

| SDS-PAGE | To visualize the increase in molecular weight upon conjugation. | A shift to a higher molecular weight band for the conjugate compared to the unconjugated protein.[23] |

| Size-Exclusion Chromatography (SEC) | To separate the conjugate from unreacted protein, peptide, and linker, and to assess for aggregation. | Elution of the conjugate at an earlier retention time than the unconjugated protein.[][21] |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | To confirm the precise mass of the conjugate and determine the degree of PEGylation. | A mass spectrum showing a peak corresponding to the theoretical mass of the protein-peptide conjugate. |

| Reverse-Phase HPLC (RP-HPLC) | To assess the purity of the conjugate and separate different PEGylated species. | A distinct peak for the desired conjugate, with minimal contamination from starting materials.[] |

Troubleshooting Common Challenges

| Problem | Potential Cause | Recommended Solution |

| Low Conjugation Efficiency | Inactive EDC or NHS. | Use fresh, high-quality reagents and store them under appropriate desiccated conditions.[17] |

| Presence of primary amines in the buffer (e.g., Tris). | Perform buffer exchange into an amine-free buffer like PBS or MES prior to the reaction.[17] | |

| Incorrect pH for activation or conjugation. | Ensure the activation step is at pH 4.5-6.0 and the coupling step is at pH 7.2-8.0.[17] | |

| Protein Aggregation | High protein concentration. | Reduce the protein concentration during the reaction.[24] |

| Suboptimal buffer conditions. | Optimize buffer components, ionic strength, and consider the addition of stabilizing excipients. | |

| Polydispersity of the Final Product | Multiple reactive sites on the protein (lysine residues). | Optimize the molar ratio of linker to protein to favor mono-PEGylation. Consider site-specific conjugation strategies if homogeneity is critical.[24] |

| Inconsistent reaction conditions. | Ensure thorough mixing and precise control over reaction times and temperatures.[17] |

Conclusion: A Versatile Tool for Advanced Bioconjugation

This compound, in conjunction with well-established EDC/NHS chemistry, provides a robust and versatile platform for the creation of protein-peptide conjugates. The discrete PEG spacer offers precise control over the linker length, while the heterobifunctional nature of the molecule allows for a directed and efficient conjugation strategy. By carefully controlling reaction conditions and implementing rigorous analytical characterization, researchers can successfully synthesize well-defined conjugates with enhanced therapeutic potential. The applications of such conjugates are vast, ranging from targeted drug delivery and vaccine development to the creation of novel diagnostic reagents.[7][25][26]

References

- 1. worldscientific.com [worldscientific.com]

- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 3. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. precisepeg.com [precisepeg.com]

- 7. purepeg.com [purepeg.com]

- 8. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 9. adcreview.com [adcreview.com]

- 10. benchchem.com [benchchem.com]

- 11. medkoo.com [medkoo.com]

- 12. Amino-PEG4-(CH2)3CO2H - CD Bioparticles [cd-bioparticles.net]

- 13. This compound - Creative Biolabs [creative-biolabs.com]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 21. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Peptide-Protein Conjugation and Characterization to Develop Vaccines for Group A Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Peptide Conjugation - An Overview of Peptide Conjugates [altabioscience.com]

Introduction: The Molecular Swiss Army Knife of Bioconjugation

An Introductory Guide to Using Amino-PEG4-CH2CO2H in Research

In the landscape of modern biopharmaceutical research, the ability to precisely link different molecular entities is paramount. This compound has emerged as a cornerstone heterobifunctional linker, a molecular tool of choice for scientists in drug development and diagnostics.[1][2] Its structure is elegant in its simplicity and powerful in its application: a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH) are separated by a discrete, hydrophilic tetra-polyethylene glycol (PEG4) spacer.[3][4]

This guide provides an in-depth, field-proven perspective on leveraging this compound. We will move beyond simple protocols to explore the causality behind experimental choices, empowering researchers to not only apply this linker but to innovate with it. The inherent properties of the PEG4 spacer—enhancing aqueous solubility, reducing aggregation, and improving the pharmacokinetic profile of conjugates—make this linker an invaluable asset in complex biological systems.[1][5][6] Its applications are diverse, ranging from the construction of sophisticated Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) to the modification of peptides and surfaces for enhanced biocompatibility.[1][7][8]

Core Principles: The Chemistry of Covalent Linkage

The utility of this compound is rooted in the orthogonal reactivity of its two terminal functional groups. This allows for a controlled, stepwise approach to conjugation, where one end of the linker can be coupled to a molecule of interest, followed by the coupling of the other end to a second molecule.

The Amine Terminus (-NH2)

The primary amine is a potent nucleophile, readily reacting with several functional groups.[9][10] Its most common application is coupling with:

-

Activated Esters (e.g., N-hydroxysuccinimide Esters - NHS): This is a highly efficient and widely used reaction that forms a stable, irreversible amide bond. The reaction proceeds smoothly in aqueous buffers at a slightly basic pH (7.2-8.5).[][12]

-

Carboxylic Acids: Direct coupling with a carboxyl group can be achieved using carbodiimide chemistry (e.g., EDC), which is detailed in the next section.[10]

-

Carbonyls (Aldehydes and Ketones): Through reductive amination, the amine can form a stable secondary amine linkage.[3]

The Carboxylic Acid Terminus (-COOH)

The carboxylic acid is typically the electrophilic partner in the reaction, requiring activation to become susceptible to nucleophilic attack by a primary amine (e.g., the N-terminus or a lysine side chain on a protein). The gold standard for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[13]

This is a two-step mechanism that is critical for efficient conjugation[13]:

-

Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis, which would regenerate the carboxylic acid and reduce coupling efficiency.

-

Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester. This semi-stable ester is less susceptible to hydrolysis and efficiently reacts with a primary amine to form a robust amide bond.[][13]

The entire process is a "zero-length" crosslinking reaction, meaning no additional atoms from the coupling agents are incorporated into the final product.[13]

Key Research Applications & Experimental Protocols